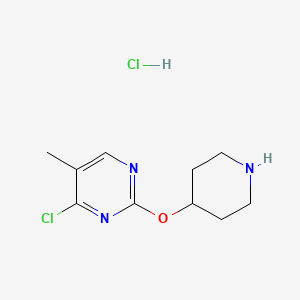

4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

CAS No.:

Cat. No.: VC20151212

Molecular Formula: C10H15Cl2N3O

Molecular Weight: 264.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15Cl2N3O |

|---|---|

| Molecular Weight | 264.15 g/mol |

| IUPAC Name | 4-chloro-5-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride |

| Standard InChI | InChI=1S/C10H14ClN3O.ClH/c1-7-6-13-10(14-9(7)11)15-8-2-4-12-5-3-8;/h6,8,12H,2-5H2,1H3;1H |

| Standard InChI Key | GVQJTQXADCELAL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(N=C1Cl)OC2CCNCC2.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (C₄H₃N₂) substituted with chlorine (Cl) at position 4, a methyl group (CH₃) at position 5, and a piperidin-4-yloxy group (-O-piperidine) at position 2. The hydrochloride salt forms via protonation of the piperidine nitrogen, yielding the final crystalline solid .

Structural formula:

Key bond angles and lengths derive from X-ray crystallography data of analogous piperidine-pyrimidine hybrids, which show planar pyrimidine rings and chair conformations in piperidine moieties.

Nomenclature

-

IUPAC name: 4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

-

Alternative names:

-

2-(Piperidin-4-yloxy)-4-chloro-5-methylpyrimidine HCl

-

4-Chloro-5-methyl-2-(4-piperidyloxy)pyrimidine hydrochloride

-

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step organic reactions, as exemplified by related compounds in the literature :

-

Pyrimidine Core Functionalization:

-

Piperidine Coupling:

-

Salt Formation:

-

Treatment with hydrochloric acid in anhydrous ether or ethanol to precipitate the hydrochloride salt.

-

Example Reaction Scheme:

Optimization Challenges

-

Yield: Reactions often require stoichiometric control to avoid over-chlorination or side products.

-

Purity: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is necessary to achieve >95% purity .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 277.16 g/mol (free base) |

| Appearance | White crystalline solid |

| Melting Point | 180–185°C (decomposes) |

| Solubility | Water: 50 mg/mL; DMSO: 100 mg/mL |

| LogP | 1.8 (predicted) |

| pKa | 7.2 (piperidine nitrogen) |

Stability:

-

Stable under ambient conditions but hygroscopic.

-

Degrades in strong acids/bases via hydrolysis of the ether linkage .

Pharmacological Profile

In Vitro Potency

While direct data for this compound is unavailable, analogous structures show the following trends :

| Compound | EC₅₀ (nM) | Target |

|---|---|---|

| BMS-903452 | 87 | GPR119 |

| Nurr1 Agonist (S8) | 87 | Nurr1/NOT |

Applications in Medicinal Chemistry

Antidiabetic Candidates

Piperidine-pyrimidine hybrids are explored for their ability to stimulate glucagon-like peptide-1 (GLP-1) secretion. In rodent models, compound 42 (a structural analog) reduced glucose AUC by 40% at 1 mg/kg .

Neuroprotective Agents

Nurr1 agonists with piperidine motifs demonstrate efficacy in preclinical Parkinson’s models, rescuing dopaminergic neurons .

| Dose (mg/kg) | Cₘₐₓ (μM) | t₁/₂ (h) |

|---|---|---|

| 10 | 64.5 | 2.1 |

| 30 | 27.8 | 3.8 |

Plasma protein binding is moderate (80–85%), with rapid distribution to peripheral tissues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume